

Comparative Kinetics of 2,2-Difluoroacetyl Chloride in Acylation Reactions

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Compound of Interest

Compound Name: 2,2-Difluoroacetyl chloride

Cat. No.: B1333779

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Profile of **2,2-Difluoroacetyl Chloride** Compared to Alternative Acylating Agents.

This guide provides a comparative analysis of the reaction kinetics of **2,2-difluoroacetyl chloride** with common nucleophiles, juxtaposed with alternative acylating agents such as acetyl chloride and chloroacetyl chloride. The inclusion of fluorine atoms on the α -carbon of acetyl chloride significantly influences its electrophilicity and, consequently, its reaction rates. Understanding these kinetic parameters is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in drug development and materials science.

Enhanced Reactivity of α -Halogenated Acetyl Chlorides

The reactivity of acetyl chlorides is markedly increased by the presence of electron-withdrawing halogens on the α -carbon. This is attributed to the inductive effect of the halogen atoms, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile have demonstrated this trend. The order of reactivity was found to be:



This progression clearly indicates that increasing the number of chlorine atoms on the α -carbon leads to a faster reaction with methanol.[1] While specific kinetic data for **2,2-difluoroacetyl chloride** under the same conditions is not readily available in the literature reviewed, the strong electron-withdrawing nature of fluorine suggests that **2,2-difluoroacetyl chloride** would exhibit even greater reactivity than its chlorinated counterparts.

Comparative Kinetic Data

While direct comparative kinetic studies involving **2,2-difluoroacetyl chloride** are sparse, data from related compounds allow for an informed comparison. The following table summarizes the available second-order rate constants for the reactions of various acetyl chlorides with different nucleophiles.

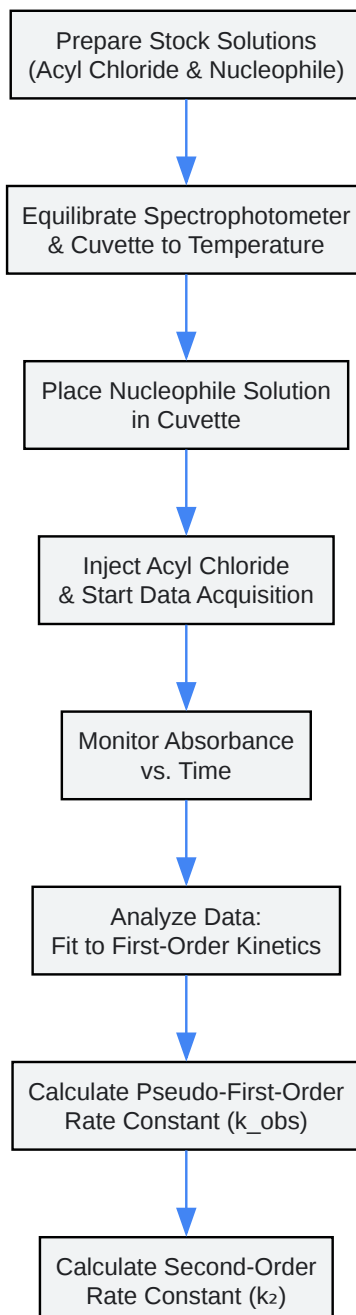
Acyl Chloride	Nucleophile	Solvent	Temperature (°C)	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)
Acetyl Chloride	m-Nitroaniline	Methanol	0	Similar to p-methoxybenzoyl chloride
Chloroacetyl Chloride	Phenols	Acetonitrile	Not Specified	~8000 times slower than acetyl chloride (in the absence of added salt)

Note: The reactivity of chloroacetyl chloride with phenols is significantly influenced by the reaction mechanism and the presence of catalysts. In the absence of added salt, it reacts much slower than acetyl chloride, suggesting a different reaction pathway.

Reaction Mechanisms and Signaling Pathways

The reactions of acyl chlorides with nucleophiles, such as amines and alcohols, generally proceed through a nucleophilic acyl substitution mechanism. This typically involves a two-step addition-elimination pathway.

General Nucleophilic Acyl Substitution Pathway



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References

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